molecular formula C9H16N4O6 B14197598 Glycyl-L-serylglycylglycine CAS No. 874286-71-2

Glycyl-L-serylglycylglycine

Cat. No.: B14197598
CAS No.: 874286-71-2
M. Wt: 276.25 g/mol
InChI Key: VIUFWGFXAWNZQZ-YFKPBYRVSA-N
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Description

Glycyl-L-serylglycylglycine (CAS: 176861-66-8) is a tetrapeptide with the molecular formula C₁₀H₁₈N₄O₇ and a molecular weight of 298.28 g/mol. Structurally, it consists of glycine (Gly), L-serine (Ser), glycine (Gly), and glycine (Gly) residues linked via peptide bonds .

Properties

CAS No.

874286-71-2

Molecular Formula

C9H16N4O6

Molecular Weight

276.25 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C9H16N4O6/c10-1-6(15)13-5(4-14)9(19)12-2-7(16)11-3-8(17)18/h5,14H,1-4,10H2,(H,11,16)(H,12,19)(H,13,15)(H,17,18)/t5-/m0/s1

InChI Key

VIUFWGFXAWNZQZ-YFKPBYRVSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycylglycine typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The process involves:

    Activation of the carboxyl group: of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling reaction: with the amino group of the growing peptide chain.

    Deprotection steps: to remove protecting groups from the amino acids.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of acids or enzymes.

    Oxidation: Oxidative modifications, especially at the serine residue.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Substitution: Nucleophilic reagents under mild conditions.

Major Products

    Hydrolysis: Produces individual amino acids or shorter peptide fragments.

    Oxidation: Forms oxidized derivatives of the peptide.

    Substitution: Generates modified peptides with new functional groups.

Scientific Research Applications

Glycyl-L-serylglycylglycine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of peptide-based materials and as a stabilizer in formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Glycylglycine lacks functional side chains, making it a neutral buffer in biochemical assays (e.g., pH stabilization) .
  • Valylglycylglycine incorporates valine, increasing hydrophobicity, which may influence membrane permeability or protein binding .
  • Glycylglycyl-L-histidine contains histidine’s imidazole group, enabling metal ion coordination (e.g., zinc or copper) in enzymatic or catalytic contexts .
  • Hexaglycine ’s extended glycine chain facilitates structural flexibility, often used in polymer studies or as spacers in drug delivery systems .

Functional and Application Differences

This compound

  • Hydrophilicity : The serine hydroxyl group enhances solubility in aqueous environments, advantageous for cell culture media or solubility-dependent assays .
  • Research Use: Potential applications in studying serine phosphorylation pathways or glycine-rich peptide interactions.

Glycylglycine

  • Buffering Agent : Widely used in biochemical buffers (e.g., electrophoresis, enzyme assays) due to its stability across physiological pH ranges .

Valylglycylglycine

  • Hydrophobic Interactions : Valine’s methyl groups may promote interactions with lipid bilayers or hydrophobic protein domains .

Glycylglycyl-L-histidine

  • Metal Binding : The imidazole group enables chelation of transition metals, relevant in metalloprotease studies or antioxidant peptide design .

Hexaglycine

  • Structural Flexibility : Used in synthetic biology for designing elastin-like polypeptides or as linkers in antibody-drug conjugates .

Research Findings and Case Studies

  • Glycylalanylglycine in Silk Fibroin : Quantified in silk hydrolysates using isotopic dilution, highlighting its role in silk’s structural integrity .
  • Glycylglycine Buffers : Demonstrated efficacy in stabilizing lactate dehydrogenase activity at pH 8.0–8.5 .
  • Hexaglycine in Drug Delivery : Engineered as a spacer in PEGylated liposomes to enhance payload release kinetics .

Notes

Limitations : Direct studies on this compound are sparse; comparisons rely on structural analogs.

Functional Extrapolation : Properties inferred from residues (e.g., serine’s hydrophilicity) require experimental validation.

Industrial Relevance : Peptides like glycylglycine and hexaglycine dominate commercial applications, while specialized tripeptides (e.g., Valylglycylglycine) remain niche research tools .

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